molecular formula C11H11NO B13601781 (R)-1-(Quinolin-4-yl)ethan-1-ol

(R)-1-(Quinolin-4-yl)ethan-1-ol

Cat. No.: B13601781
M. Wt: 173.21 g/mol
InChI Key: DSIDLSUPGTYHPZ-MRVPVSSYSA-N
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Description

(1R)-1-(quinolin-4-yl)ethan-1-ol is a chiral compound featuring a quinoline ring attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(quinolin-4-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline and an appropriate chiral precursor.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts to ensure the desired stereochemistry.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure (1R)-1-(quinolin-4-yl)ethan-1-ol.

Industrial Production Methods: In an industrial setting, the production of (1R)-1-(quinolin-4-yl)ethan-1-ol may involve:

    Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-(quinolin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes derived from the ethan-1-ol moiety.

    Reduction Products: Reduced quinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

(1R)-1-(quinolin-4-yl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1R)-1-(quinolin-4-yl)ethan-1-ol involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.

    Effects: The compound’s effects are mediated through its binding to molecular targets, leading to changes in cellular function.

Comparison with Similar Compounds

    (1S)-1-(quinolin-4-yl)ethan-1-ol: The enantiomer of (1R)-1-(quinolin-4-yl)ethan-1-ol.

    Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.

    Ethanol Derivatives: Compounds with similar ethan-1-ol moieties but different aromatic rings.

Uniqueness: (1R)-1-(quinolin-4-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both a quinoline ring and an ethan-1-ol moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(1R)-1-quinolin-4-ylethanol

InChI

InChI=1S/C11H11NO/c1-8(13)9-6-7-12-11-5-3-2-4-10(9)11/h2-8,13H,1H3/t8-/m1/s1

InChI Key

DSIDLSUPGTYHPZ-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC=NC2=CC=CC=C12)O

Canonical SMILES

CC(C1=CC=NC2=CC=CC=C12)O

Origin of Product

United States

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